BenchChemオンラインストアへようこそ!

Oxamate

c-Met signaling Prostate cancer Cell motility

Oxamate (oxamic acid; sodium salt CAS 565-73-1) is a classical, competitive inhibitor of lactate dehydrogenase (LDH) that functions as an isosteric pyruvate analog, occupying the substrate-binding site of the enzyme. Unlike many next-generation LDH inhibitors that target the NADH cofactor-binding pocket, oxamate competes directly with pyruvate at the active site, exhibiting a Ki of approximately 136 µM against human LDHA.

Molecular Formula C2H2NO3-
Molecular Weight 88.04 g/mol
Cat. No. B1226882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamate
Molecular FormulaC2H2NO3-
Molecular Weight88.04 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])N
InChIInChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)/p-1
InChIKeySOWBFZRMHSNYGE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxamate (Sodium Oxamate) Product-Specific Evidence Guide: Procurement-Relevant Differentiation for the Classical Lactate Dehydrogenase Inhibitor


Oxamate (oxamic acid; sodium salt CAS 565-73-1) is a classical, competitive inhibitor of lactate dehydrogenase (LDH) that functions as an isosteric pyruvate analog, occupying the substrate-binding site of the enzyme [1]. Unlike many next-generation LDH inhibitors that target the NADH cofactor-binding pocket, oxamate competes directly with pyruvate at the active site, exhibiting a Ki of approximately 136 µM against human LDHA [1]. Oxamate also inhibits aspartate aminotransferase (AAT), providing a dual-target metabolic disruption mechanism that distinguishes it from mono-specific LDH inhibitors [2]. Its high aqueous solubility, low molecular weight (111.03 g/mol as sodium salt), and extensive crystallographic characterization across >70 PDB-deposited LDH structures make it an indispensable tool compound for glycolysis research despite its modest enzymatic potency [1].

Why Generic Substitution of Oxamate with Alternative LDH Inhibitors Fails: Divergent Binding Sites, Selectivity Profiles, and Off-Target Spectra


LDH inhibitors are not interchangeable. They differ fundamentally in their competitive binding sites (pyruvate vs. NADH pocket), isoform selectivity (LDHA vs. LDHB vs. LDHC), and off-target profiles. As compiled in a 2023 comprehensive review, the reported Ki values for human LDHA span over four orders of magnitude across compound classes: from 136.3 µM (oxamate, pyruvate-competitive) to 5.46 µM (galloflavin, pyruvate-competitive), 8 µM (FX11, NADH-competitive), and 4–6 nM (quinoline 3-sulfonamides, NADH-competitive) [1]. Furthermore, a 2025 Molecules review documents that the highly potent LDHA inhibitor GSK2837808A (IC50 2.6 nM for hLDHA) suffers from poor oral bioavailability and very rapid in vivo clearance, while GNE-140 (IC50 3 nM for LDHA) displays unfavorable pharmacokinetics and rapid clearance [2]. Oxamate, conversely, does not require oral bioavailability for its primary application as an in vitro tool compound and benefits from a unique dual LDH/AAT inhibitory mechanism that cannot be replicated by any single-target LDH inhibitor [3]. The structural biology community also preferentially relies on oxamate because its co-crystal structures with LDH are extensively characterized, enabling precise mechanistic interpretation that is unavailable for less-studied inhibitors [1].

Oxamate Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


Oxamate Uniquely Abrogates c-Met/HGF Oncogenic Signaling Independent of Lactate Reduction: A Functional Differentiation from 2-Deoxyglucose

In a direct comparative study in DU145 prostate cancer cells, oxamate reduced c-Met receptor activation and completely blocked HGF-induced cell motility, whereas 2-deoxyglucose (2-DG), a glycolytic inhibitor acting upstream at hexokinase, had no effect on either c-Met activation or motility [1]. Critically, both oxamate and 2-DG reduced lactate production by approximately 75% in DU145 cells, indicating that oxamate's anti-motility effect is mechanistically separable from its effect on glycolytic lactate output and likely involves disruption of lactate import via MCT1 or a direct signaling role of LDH-A [1].

c-Met signaling Prostate cancer Cell motility

Sodium Oxamate Exhibits Quantifiable 3–5-Fold Selective Cytotoxicity for Lung Cancer Cells Over Normal Bronchial Epithelium

In a standardized CCK-8 cell viability assay performed after 24-hour treatment, sodium oxamate demonstrated a measurable therapeutic window between malignant and non-malignant cells . The IC50 for H1299 non-small cell lung cancer cells was 32.13 ± 2.50 mM, and for A549 lung adenocarcinoma cells was 19.67 ± 1.53 mM. In contrast, the IC50 for normal human bronchial epithelial (HBE) cells was 96.73 ± 7.60 mM, yielding selectivity ratios of approximately 3.0-fold (H1299) and 4.9-fold (A549) . This differential sensitivity was accompanied by significantly reduced LDH activity, ATP content, and NADPH/NADP ratio selectively in A549 cells, while glucose metabolism in HBE cells was comparatively preserved .

Cancer selectivity Non-small cell lung cancer Therapeutic window

Oxamate's Dual LDH and Aspartate Aminotransferase Inhibition: A Mechanistic Distinction from Mono-Target LDH Inhibitors Such as Galloflavin and FX11

In a targeted metabolic study using MDA-MB-231 breast adenocarcinoma cells, oxamate was shown to inhibit both lactate dehydrogenase (LDH) and aspartate aminotransferase (AAT), a mitochondrial enzyme that functions in tandem with malate dehydrogenase to transfer electrons from NADH across the inner mitochondrial membrane [1]. Oxamate's anti-metabolic effect in these cells was found to be similar to that produced by the selective AAT inhibitor amino oxyacetate (AOA), and notably, oxamate did not attenuate cellular lactate production as would be predicted by its LDH inhibitory activity alone [1]. This dual-target profile contrasts with galloflavin (Ki LDH-A = 5.46 μM, LDH-B = 15.06 μM) and FX11 (Ki = 8 μM for LDHA), both of which are primarily LDH-specific inhibitors without reported AAT activity [2].

Dual-target inhibition Aspartate aminotransferase Breast cancer metabolism

Parent Oxamate as a Derivatizable Scaffold: N-Isopropyl Substitution Improves LDH-C4 Binding Affinity by 23-Fold, Enabling Isozyme-Selective Tool Development

A direct comparative enzymology study demonstrated that the parent oxamate molecule serves as a tunable scaffold for developing isozyme-selective LDH inhibitors. Using α-ketoisocaproate as substrate, oxamate exhibited a Ki of 0.35 mM against the sperm-specific isozyme LDH-C4, whereas N-isopropyl oxamate—synthesized by attaching a nonpolar isopropyl carbon chain to the nitrogen of oxamate—achieved a Ki of 0.015 mM against the same isozyme, representing a 23.3-fold improvement in affinity [1]. Furthermore, N-isopropyl oxamate showed the highest inhibitory effect on LDH-C4 (Ki = 0.014 mM) but poor inhibition of LDH-1 (Ki = 0.4 mM) and LDH-5 (Ki = 0.8 mM), whereas the parent oxamate showed more balanced inhibition across isozymes: LDH-1 Ki = 0.06 mM, LDH-5 Ki = 0.08 mM, LDH-C4 Ki = 0.25 mM [1]. This demonstrates that oxamate's simple structure enables rational chemical modification to engineer selectivity that the parent molecule lacks.

LDH-C4 selectivity Scaffold derivatization Sperm-specific isozyme

Oxamate and Galloflavin Are Comparably Effective as Cisplatin Chemosensitizers in Burkitt's Lymphoma Cells Without Affecting Normal Lymphocyte Viability

In a comparative oncology study, both oxamate and galloflavin were evaluated for their ability to sensitize cultured Burkitt's lymphoma (BL) cells to cisplatin. Both LDH inhibitors increased the efficacy of cisplatin in BL cells, and this potentiating effect was attributed to LDH inhibition-induced reactive oxygen species (ROS) generation, which added to cisplatin-mediated DNA damage and led to failure of DNA repair responses [1]. Critically, neither oxamate nor galloflavin enhanced cisplatin toxicity in proliferating normal lymphocytes, establishing a tumor-selective sensitization window [1]. While the qualitative chemosensitization outcome was comparable, the mechanistic basis differed fundamentally: galloflavin has been reported to additionally inhibit RNA synthesis by preventing LDHA binding to single-stranded DNA, a property not attributed to oxamate, introducing an additional variable that may confound interpretation in transcription-focused studies [2].

Chemosensitization Cisplatin Lymphoma

Sodium Oxamate Provides Favorable Aqueous Solubility, Low Procurement Cost, and Extensive Structural Biology Characterization Relative to Next-Generation LDH Inhibitors

Sodium oxamate (CAS 565-73-1) is commercially available from multiple vendors at >98% purity with 5 g priced in the range of approximately USD 30–50 (e.g., MedChemExpress lists 5 g at USD 51; AKSci lists 5 g at USD 22; Aladdin Scientific lists 5 g at USD 38.90) . Its aqueous solubility is reported as ≥12.5 mg/mL (~112.58 mM in H₂O), which is sufficient for most cell-based assays that typically employ oxamate at 10–100 mM . In contrast, next-generation inhibitors such as GSK2837808A and GNE-140, despite their superior enzymatic potency (IC50 values of 2.6 nM and 3 nM against hLDHA, respectively), are limited by poor oral bioavailability and very rapid in vivo clearance, restricting their utility primarily to short-term in vitro experiments [1]. Furthermore, oxamate has been co-crystallized with LDH in over 70 PDB-deposited structures, providing an unparalleled structural biology resource for rational experimental design that does not exist for most newer inhibitors [2]. However, oxamate's high polarity results in low passive membrane permeability, and effective intracellular concentrations in cell-based assays typically require millimolar extracellular dosing, a limitation that must be factored into experimental design [1].

Procurement cost Aqueous solubility Crystallography

Oxamate Best Research and Industrial Application Scenarios: Evidence-Driven Use Cases for Scientific Procurement


LDH-Dependent Metastasis and Cell Motility Studies (Prostate, Breast, and Other c-Met-Driven Cancers)

Oxamate is the inhibitor of choice for investigating LDH-A-dependent cell motility and invasion mechanisms, particularly those involving the c-Met/HGF signaling axis. Unlike 2-DG, which fails to block c-Met activation and HGF-induced motility despite equivalent (~75%) lactate suppression [1], oxamate uniquely disrupts this oncogenic pathway. Researchers studying prostate cancer bone metastasis, breast cancer invasion, or any c-Met-driven malignancy should prioritize oxamate as the glycolytic probe when the experimental endpoint is cell motility or invasion rather than lactate production per se.

Chemosensitization Co-Treatment Studies with DNA-Damaging Agents (Cisplatin, Temozolomide, Radiotherapy)

Oxamate has been validated as a chemosensitizer that selectively enhances cisplatin efficacy in lymphoma cells without increasing toxicity to normal lymphocytes [2], and also increases temozolomide and radiotherapy sensitivity in glioblastoma models [3]. For combination therapy studies requiring an LDH inhibitor with a clean ROS-mediated chemosensitization mechanism—free from the RNA synthesis inhibition liability reported for galloflavin [4]—oxamate is the preferred tool compound. Its cancer-selective sensitization profile, demonstrated by a 3–5-fold IC50 differential between lung cancer cells and normal bronchial epithelium , supports its use in co-treatment paradigms where selective tumor metabolic stress is desired.

Structure-Activity Relationship (SAR) Programs for LDH Isozyme-Selective Inhibitor Development

Oxamate serves as the foundational scaffold for developing isozyme-selective LDH inhibitors. The demonstrated 23.3-fold improvement in LDH-C4 affinity achieved by simple N-isopropyl substitution (Ki from 0.35 mM to 0.015 mM) [5] validates oxamate as a derivatizable core structure. Medicinal chemistry programs targeting LDH-C4 for male contraception, pfLDH for antimalarials (where oxamate derivatives achieve 2–5-fold selectivity for pfLDH over mammalian LDH) [6], or LDHA-selective cancer therapeutics should use parent oxamate as the starting scaffold for rational design. Its >70 available PDB co-crystal structures provide an unparalleled structural basis for computational drug design [7].

In Vivo Xenograft Studies of Tumor Glycolysis Inhibition (Monotherapy and Combination with Immune Checkpoint Blockade)

For in vivo tumor metabolism studies, oxamate (750 mg/kg intraperitoneal, once daily) has demonstrated tumor growth inhibition as monotherapy and enhanced efficacy in combination with pembrolizumab (anti-PD-1) in humanized mouse models of NSCLC, where it promoted CD8+ T cell infiltration [8]. It also inhibited MDA-MB-231 breast tumor growth in athymic mice [9]. While GSK2837808A and GNE-140 are limited by poor oral bioavailability and rapid clearance for in vivo use [10], oxamate's intraperitoneal route and established in vivo dosing regimen (300–750 mg/kg/day) make it the more practical LDH inhibitor for preclinical animal studies, particularly in immunocompetent or humanized models where immune-mediated anti-tumor effects are under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.